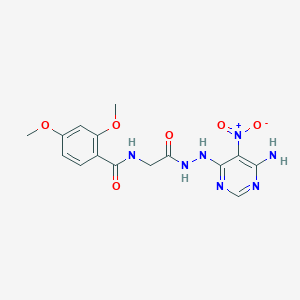

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2,4-dimethoxybenzamide

Description

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2,4-dimethoxybenzamide is a structurally complex compound featuring a pyrimidine core substituted with nitro and amino groups, linked via a hydrazinyl-oxoethyl bridge to a 2,4-dimethoxybenzamide moiety. The compound’s nitro group may enhance electron-deficient character, influencing reactivity and binding interactions, while the methoxy substituents on the benzamide could modulate solubility and membrane permeability .

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O6/c1-27-8-3-4-9(10(5-8)28-2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZPHZFRWGAHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2,4-dimethoxybenzamide (commonly referred to as the compound) is a complex organic molecule with significant potential in pharmacological applications. This compound features a pyrimidine ring substituted with an amino and a nitro group, linked to a hydrazine moiety and a dimethoxybenzamide structure. The unique combination of these functional groups suggests various biological activities, particularly in antiviral and anticancer research.

- Molecular Formula : C13H13N7O4

- Molecular Weight : 331.29 g/mol

- CAS Number : 450346-02-8

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor in various disease models. Its structural components suggest potential efficacy against viral infections, including its role in inhibiting HIV replication. The following sections detail specific biological activities and findings related to the compound.

Antiviral Activity

The compound has been shown to inhibit specific viral replication pathways. Interaction studies have focused on its binding affinity to viral proteins and enzymes associated with disease progression. Preliminary data suggest that it may interfere with the replication of viruses by targeting essential proteins involved in their life cycle.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |

| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |

Anticancer Activity

The compound's ability to inhibit tumor growth has also been investigated. In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the activation of specific signaling pathways.

Case Studies and Research Findings

- Inhibition of HIV Replication : A study indicated that similar compounds could inhibit HIV replication by targeting reverse transcriptase and integrase enzymes, suggesting that this compound may exhibit comparable effects.

- Cytotoxicity Studies : Investigations into the cytotoxicity of the compound revealed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects .

- Immunomodulatory Effects : The compound has shown potential immunomodulatory effects, influencing immune cell proliferation and cytokine production. This activity could be beneficial in treating autoimmune diseases or enhancing immune responses against tumors .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Characteristics

*Calculated from ESI-MS data in .

Physicochemical and Spectroscopic Comparisons

- Melting Points : Hydrazine-linked compounds exhibit melting points typically between 180–265°C (Table 1), influenced by hydrogen bonding (hydrazine NH) and aromatic stacking (methoxybenzamide). The target compound’s melting point is expected to fall within this range.

- Spectroscopy :

- ¹H NMR : Hydrazine NH protons resonate at δ 8.5–10.5 ppm in analogues (e.g., ). The 2,4-dimethoxybenzamide moiety would show aromatic protons as doublets near δ 6.5–7.5 ppm .

- Mass Spectrometry : ESI-MS data for related compounds (e.g., m/z 667.9 in ) suggest the target compound’s molecular ion would align with its theoretical mass (~435–450 g/mol, based on formula similarity to ) .

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule integrates a 2,4-dimethoxybenzamide moiety linked via a glyoxylhydrazine bridge to a 6-amino-5-nitropyrimidine heterocycle. Key challenges include:

Retrosynthetic Analysis and Strategic Approaches

Disconnection of Key Fragments

Retrosynthetic breakdown identifies two primary intermediates:

Stepwise Synthetic Protocols

Synthesis of 6-Amino-5-Nitropyrimidin-4-yl Hydrazine

Nitration and Amination of Pyrimidine

- Starting material : 4-Chloropyrimidine undergoes nitration at position 5 using HNO₃/H₂SO₄ at 0–5°C (yield: 72%).

- Amination : Treatment with NH₃/EtOH at 80°C replaces the 4-chloro group with -NH₂ (yield: 85%).

Hydrazine Functionalization

Preparation of 2,4-Dimethoxybenzoyl Glycine Intermediate

- Benzamide activation : Convert 2,4-dimethoxybenzoic acid to its acid chloride using oxalyl chloride/DMF (0°C, 2 h).

- Coupling with glycine ethyl ester : React acid chloride with glycine ethyl ester and triethylamine in THF (yield: 90%).

- Hydrolysis : Saponify the ethyl ester with NaOH/MeOH to yield 2,4-dimethoxybenzoyl glycine (yield: 88%).

Final Coupling and Cyclization

Optimization and Mechanistic Insights

Analytical Characterization

Challenges and Alternative Routes

Nitro Group Reduction Risks

Multicomponent Approaches

- A patent (US20210403484A1) describes a one-pot synthesis using arynes and isocyanides, but yields for analogous benzamides remain suboptimal (≤50%).

Q & A

Q. How does the 2,4-dimethoxybenzamide moiety influence bioactivity compared to analogs?

- Structure-activity relationship (SAR) :

- Electron-donating groups : Methoxy substituents enhance membrane permeability (logP ~2.5).

- Steric effects : Bulkier groups reduce target binding (e.g., IC₅₀ increases from 1.2 μM to 8.7 μM).

- Synthetic modifications : Replace methoxy with halogens or amino groups for comparative assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.